4-[(Propan-2-yloxy)methyl]aniline
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Overview
Description
4-[(Propan-2-yloxy)methyl]aniline is an organic compound with the molecular formula C10H15NO It is also known by its IUPAC name, 4-(isopropoxymethyl)aniline This compound is characterized by the presence of an aniline group substituted with a propan-2-yloxy methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Propan-2-yloxy)methyl]aniline typically involves the reaction of 4-chloromethyl aniline with isopropyl alcohol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the chlorine atom is replaced by the isopropoxymethyl group. The reaction conditions usually include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Isopropyl alcohol
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(Propan-2-yloxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(Propan-2-yloxy)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Propan-2-yloxy)methyl]aniline involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The propan-2-yloxy methyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Similar structure but with a methoxy group instead of a propan-2-yloxy methyl group.
4-Ethoxyaniline: Similar structure but with an ethoxy group instead of a propan-2-yloxy methyl group.
Uniqueness
4-[(Propan-2-yloxy)methyl]aniline is unique due to the presence of the propan-2-yloxy methyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
4-(propan-2-yloxymethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8H,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHASIYNCTOUWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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